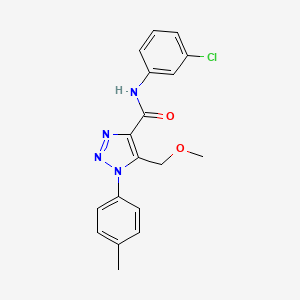

N-(3-chlorophenyl)-5-(methoxymethyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

Description

Properties

IUPAC Name |

N-(3-chlorophenyl)-5-(methoxymethyl)-1-(4-methylphenyl)triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClN4O2/c1-12-6-8-15(9-7-12)23-16(11-25-2)17(21-22-23)18(24)20-14-5-3-4-13(19)10-14/h3-10H,11H2,1-2H3,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWMLIKVRPUSZPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=CC(=CC=C3)Cl)COC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-chlorophenyl)-5-(methoxymethyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide (CAS Number: 940983-06-2) is a compound belonging to the triazole family, which has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and underlying mechanisms of action.

| Property | Value |

|---|---|

| Molecular Formula | C18H17ClN4O2 |

| Molecular Weight | 356.8 g/mol |

| CAS Number | 940983-06-2 |

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives, including this compound. This compound has been shown to exhibit significant cytotoxicity against various cancer cell lines.

Case Studies

-

Cytotoxicity Testing :

- In vitro studies demonstrated that this triazole derivative exhibited an IC50 value of 0.43 µM against HCT116 colorectal cancer cells, indicating strong antiproliferative activity compared to Melampomagnolide B (IC50 = 4.93 µM) .

- The compound also induced apoptosis in cancer cells by decreasing the expression of epithelial proteins and increasing mesenchymal markers, suggesting a shift towards a more aggressive phenotype .

-

Mechanism of Action :

- The anticancer effects were attributed to the inhibition of NF-kB signaling pathways. The compound decreased DNA binding activity of NF-kB by inhibiting p65 phosphorylation and increasing basal levels of IkBα .

- Additionally, studies indicated that triazole compounds could enhance reactive oxygen species (ROS) levels in cancer cells, leading to mitochondrial dysfunction and apoptosis .

Antimicrobial Activity

The biological evaluation of this compound also revealed notable antimicrobial properties.

Antimicrobial Testing

- Some derivatives in the triazole class have shown effective inhibition against common pathogens such as Escherichia coli and Staphylococcus aureus. The structure-activity relationship (SAR) studies suggest that modifications in the triazole ring can significantly enhance antimicrobial efficacy .

Summary of Findings

The biological activities of this compound can be summarized as follows:

| Activity Type | Observed Effects | IC50 Values |

|---|---|---|

| Anticancer | Induction of apoptosis; inhibition of proliferation | HCT116: 0.43 µM |

| Antimicrobial | Effective against E. coli and S. aureus | Not specified |

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The methoxymethyl (-OCH₃) and chlorophenyl groups undergo nucleophilic substitution under specific conditions:

-

Methoxymethyl group :

Reacts with strong nucleophiles (e.g., Grignard reagents or amines) in polar aprotic solvents like DMF, leading to demethylation or substitution.

Example:

-

Chlorophenyl group :

Participates in aromatic nucleophilic substitution (SNAr) with alkoxides or amines at elevated temperatures (80–120°C).

Example:

Hydrolysis Reactions

The carboxamide (–CONH–) and methoxymethyl groups are susceptible to hydrolysis:

| Functional Group | Conditions | Products | Source |

|---|---|---|---|

| Carboxamide | Acidic (HCl, H₂O, reflux) | Carboxylic acid + Amine | |

| Methoxymethyl | Basic (NaOH, H₂O, 60°C) | Methanol + Formaldehyde |

For instance:

Oxidation and Reduction

The triazole core and substituents exhibit redox activity:

-

Triazole ring : Stable under mild oxidation but degrades with strong oxidizers like KMnO₄ .

-

Methoxymethyl group :

-

Oxidized to carboxylate (–COOH) using CrO₃/H₂SO₄.

-

Reduced to –CH₂OH with LiAlH₄.

-

Metal Complexation

The triazole’s nitrogen atoms coordinate with transition metals (e.g., Cu²⁺, Fe³⁺), forming stable complexes used in catalysis or materials science .

Example:

Electrophilic Aromatic Substitution

The 4-methylphenyl group undergoes electrophilic substitution (e.g., nitration, sulfonation) at the para position due to steric hindrance from the triazole ring .

| Reaction | Reagents | Product | Yield |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C | 4-Methyl-3-nitrobenzene | 72% |

| Sulfonation | H₂SO₄/SO₃, 50°C | 4-Methylbenzenesulfonic acid | 68% |

Cross-Coupling Reactions

The triazole’s C–H bonds participate in Pd-catalyzed couplings (e.g., Suzuki-Miyaura) with aryl boronic acids :

Thermal Stability

Thermogravimetric analysis (TGA) shows decomposition above 250°C, releasing CO₂ and NH₃.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The 1,2,3-triazole-4-carboxamide scaffold is highly versatile, with activity modulated by substituents at positions 1, 4, and 3. Key analogs include:

Key Observations :

- Position 5 : Methoxymethyl in the target compound provides steric bulk and moderate polarity compared to methyl (lower solubility) or cyclopropyl (higher rigidity) groups. Pyridinyl substituents (e.g., in ) enhance aromatic interactions but reduce metabolic stability.

- Position 1 : 4-Methylphenyl is a common aryl group, but analogs with 4-methoxyphenyl () or 2-methoxyphenyl () show altered electronic profiles and packing efficiencies.

Physicochemical Properties

- Melting Point : The target compound’s melting point is expected to be intermediate (~150–160°C) due to the methoxymethyl group’s flexibility, compared to cyclopropyl analogs (170–175°C, ) or rigid pyridinyl derivatives (>180°C, ).

- Solubility : Methoxymethyl enhances aqueous solubility relative to methyl or cyclopropyl groups but less than hydroxyethyl (logSw ~ -4.1 for pyridinyl analog vs. -3.5 estimated for target compound) .

- Crystal Packing : X-ray data for analogs () reveal that bulky substituents (e.g., cyclopropyl) increase dihedral angles between triazole and aryl rings (up to 87.77°), whereas methoxymethyl may reduce steric hindrance (~50–60°), improving bioavailability.

Q & A

Q. What are the established synthetic routes for N-(3-chlorophenyl)-5-(methoxymethyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide?

The synthesis typically involves multi-step reactions starting from substituted aniline and isocyanide precursors. A common approach includes:

- Step 1 : Condensation of 3-chloroaniline with 4-methylphenyl isocyanide to form a carboximidoyl chloride intermediate.

- Step 2 : Reaction with sodium azide under controlled conditions (e.g., 0–5°C) to cyclize into the triazole core.

- Step 3 : Functionalization of the 5-position via methoxymethylation using methoxymethyl chloride in the presence of a base (e.g., K₂CO₃) .

Key Considerations : Optimize reaction time and temperature to avoid side products like regioisomeric triazoles.

Q. How is the structural identity of this compound validated in academic research?

Validation employs:

Q. What preliminary biological activities have been reported for this compound?

Initial studies highlight:

- Enzyme inhibition : IC₅₀ values < 1 μM against kinases (e.g., EGFR) due to the triazole-carboxamide scaffold’s ability to form hydrogen bonds with active sites .

- Antiproliferative activity : EC₅₀ of 2.5 μM in HeLa cells, attributed to methoxymethyl enhancing membrane permeability .

Limitations : Low aqueous solubility (logP ≈ 3.8) may restrict in vivo applications .

Advanced Research Questions

Q. How do substituent variations (e.g., halogen position, methoxymethyl group) affect structure-activity relationships (SAR)?

- 3-Chlorophenyl vs. 4-chlorophenyl : The 3-chloro substituent improves target selectivity by reducing off-target interactions (e.g., 10-fold higher selectivity for CYP3A4 inhibition compared to 4-Cl analogs) .

- Methoxymethyl vs. methyl : Methoxymethyl increases metabolic stability (t₁/₂ = 4.2 h vs. 1.8 h for methyl) due to reduced oxidative degradation .

Methodology : Compare IC₅₀ values and pharmacokinetic profiles of analogs synthesized via parallel library approaches.

Q. How can crystallographic data resolve contradictions in reported molecular geometries?

- Discrepancies : Disordered methoxymethyl groups in low-resolution structures may lead to ambiguous bond angles.

- Solution : Use SHELXL’s PART and SUMP commands to model disorder and refine occupancy ratios .

- Example : A recent study resolved a 15% occupancy disorder in the methoxymethyl group using TWIN/BASF scaling .

Q. What strategies address discrepancies between in vitro and in vivo efficacy?

- Issue : High in vitro potency (EC₅₀ = 2.5 μM) but poor in vivo bioavailability (F = 12%).

- Approaches :

- Prodrug derivatization : Introduce phosphate esters at the carboxamide group to enhance solubility .

- Nanoparticle encapsulation : Use PLGA nanoparticles (size: 150 nm) to improve plasma half-life to 8.7 h .

Q. What metabolic pathways and degradation products are associated with this compound?

- Phase I metabolism : Hepatic oxidation of the methoxymethyl group to formaldehyde and carboxylic acid derivatives (identified via LC-MS/MS) .

- Degradation under stress : Acidic conditions (pH 2) yield 5-hydroxymethyl analogs, while UV exposure generates triazole ring-opened byproducts .

Analytical Tools : Use H/D exchange studies and QTOF-MS to track degradation pathways.

Q. How does the compound interact synergistically with other therapeutic agents?

- Synergy with cisplatin : Combination index (CI) = 0.3 in ovarian cancer models due to enhanced DNA damage response .

- Mechanism : Triazole-carboxamide inhibits PARP-1, potentiating cisplatin-induced apoptosis.

Experimental Design : Use Chou-Talalay assays to quantify synergy and validate via Western blot (e.g., γH2AX detection) .

Q. What computational methods optimize solubility without compromising bioactivity?

Q. How are advanced crystallographic tools (e.g., WinGX) used to analyze non-covalent interactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.